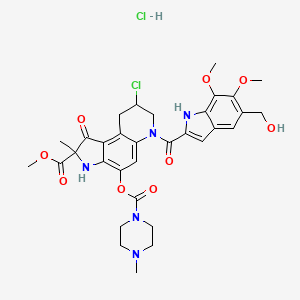
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Its intricate structure combines a quinoline ring system with a pyrrolo ring, making it a fascinating target for research.
Preparation Methods
The synthesis of this compound involves several steps, and industrial production methods vary
-
Quinoline Formation: : The quinoline ring is formed via cyclization of an appropriate precursor. Common starting materials include aniline derivatives and aldehydes. Acid-catalyzed condensation reactions lead to the quinoline scaffold.
-
Pyrrolo Ring Introduction: : The pyrrolo ring is introduced through a series of reactions, often involving nucleophilic substitution or cyclization. Key steps include the addition of amines and subsequent cyclization.
-
Functional Group Installations: : The chloro, methyl, and carbonyl groups are incorporated using appropriate reagents and conditions. Protecting groups may be necessary during these transformations.
Chemical Reactions Analysis
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid undergoes various reactions:
Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group or other substituents can yield different derivatives.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Cyclization: Intramolecular cyclization reactions play a crucial role in forming the pyrrolo ring.
Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid.
Scientific Research Applications
Researchers explore this compound’s potential in various fields:
Medicine: Its unique structure suggests potential as an anticancer agent or kinase inhibitor.
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with cellular targets sheds light on biological processes.
Mechanism of Action
The compound likely exerts its effects by interfering with specific molecular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs, compounds with quinoline and pyrrolo moieties share some similarities. Notable examples include quinoline-based antimalarials and pyrroloquinoline quinone (PQQ), a cofactor in redox reactions.
: Reference 1 (if available) : Reference 2 (if available)
Properties
CAS No. |
140447-71-8 |
|---|---|
Molecular Formula |
C32H37Cl2N5O9 |
Molecular Weight |
706.6 g/mol |
IUPAC Name |
methyl 8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36ClN5O9.ClH/c1-32(30(42)46-5)28(40)23-19-12-18(33)14-38(21(19)13-22(25(23)35-32)47-31(43)37-8-6-36(2)7-9-37)29(41)20-11-16-10-17(15-39)26(44-3)27(45-4)24(16)34-20;/h10-11,13,18,34-35,39H,6-9,12,14-15H2,1-5H3;1H |
InChI Key |
XUAVBRZAPXALKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Cl)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















